Vitacic
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Overview
Description
It is an essential nutrient for humans and certain other animal species, playing a crucial role in tissue repair, collagen synthesis, and the enzymatic production of certain neurotransmitters . Vitacic is also known for its antioxidant properties, helping to protect cells from damage caused by free radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The industrial synthesis of Vitacic typically involves the Reichstein process, which starts with the hydrogenation of D-glucose to D-sorbitol. This is followed by microbial oxidation to L-sorbose, which is then chemically oxidized to 2-keto-L-gulonic acid. Finally, this compound is lactonized to produce ascorbic acid .
Industrial Production Methods
In modern industrial production, the two-step fermentation process is often used. This method involves the fermentation of D-glucose to 2-keto-L-gulonic acid using genetically modified bacteria, followed by chemical conversion to ascorbic acid. This process is more efficient and environmentally friendly compared to the traditional Reichstein process .
Chemical Reactions Analysis
Types of Reactions
Vitacic undergoes various chemical reactions, including:
Oxidation: Ascorbic acid can be oxidized to dehydroascorbic acid, which can further hydrolyze to diketogulonic acid.
Reduction: It acts as a reducing agent in many biochemical reactions, donating electrons to neutralize free radicals.
Substitution: Ascorbic acid can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and potassium iodate, often used in titrimetric analysis.
Reduction: Ascorbic acid itself is a reducing agent and can reduce compounds like ferric ions to ferrous ions.
Substitution: Strong acids like hydrochloric acid can facilitate substitution reactions involving ascorbic acid.
Major Products Formed
Dehydroascorbic acid: Formed through oxidation.
Diketogulonic acid: Formed through further hydrolysis of dehydroascorbic acid.
Scientific Research Applications
Vitacic has a wide range of applications in scientific research:
Mechanism of Action
Vitacic exerts its effects primarily through its role as a cofactor in enzymatic reactions. It is essential for the hydroxylation of proline and lysine residues in collagen synthesis, which is crucial for maintaining the structural integrity of connective tissues . As an antioxidant, it donates electrons to neutralize free radicals, thereby protecting cells from oxidative damage . It also enhances the absorption of non-heme iron by reducing ferric ions to ferrous ions in the gastrointestinal tract .
Comparison with Similar Compounds
Similar Compounds
Dehydroascorbic acid: The oxidized form of ascorbic acid, which can be reduced back to ascorbic acid in the body.
Diketogulonic acid: A degradation product of dehydroascorbic acid.
Erythorbic acid: A stereoisomer of ascorbic acid with similar antioxidant properties but lower biological activity.
Uniqueness
Vitacic is unique due to its dual role as both a vitamin and an antioxidant. Unlike its stereoisomer erythorbic acid, this compound is biologically active and essential for human health. Its ability to participate in a wide range of biochemical reactions, including collagen synthesis and immune function, sets it apart from other similar compounds .
Properties
CAS No. |
78837-98-6 |
---|---|
Molecular Formula |
C48H64N17Na2O28P |
Molecular Weight |
1404.1 g/mol |
IUPAC Name |
disodium;4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol;1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N5O8P.C10H13N5O4.C10H14N2O5.C9H13N3O5.C9H12N2O6.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10;1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8;10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8;12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2-4,6-7,10,16-18H,1H2,(H2,11,12,13);3,6-8,13-14H,2,4H2,1H3,(H,11,15,16);1-2,4,6-8,13-15H,3H2,(H2,10,11,16);1-2,4,6-8,12,14-15H,3H2,(H,10,13,16);;/q;;;;;2*+1/p-2/t3-,5-,6-,9-;4-,6-,7-,10-;6-,7+,8+;2*4-,6-,7-,8-;;/m11011../s1 |
InChI Key |
FKKZQICWWIUIPM-CMCQJTTPSA-L |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O.C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O.C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Origin of Product |
United States |
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